molecular formula C17H16FNO3S B2902918 N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide CAS No. 2034513-14-7

N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide

Cat. No. B2902918
CAS RN: 2034513-14-7
M. Wt: 333.38
InChI Key: GQOQKNWBNSFMBH-UHFFFAOYSA-N
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Description

“N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives has been achieved in good yields using various reagents. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist has led to the identification of compounds with improved physicochemical properties and metabolic stability.


Chemical Reactions Analysis

Benzofuran derivatives have been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives have been evaluated, leading to the identification of bioisosteres with improved physicochemical parameters, metabolic stability, and physico-kinetic profile.

Mechanism of Action

N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide acts as a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that plays a critical role in various physiological processes, including learning and memory, attention, and synaptic plasticity. By blocking the activity of the α7 nAChR, this compound modulates the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improving cognitive function and memory, reducing seizure activity, and modulating the release of neurotransmitters. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, which allows for precise modulation of neurotransmitter release. However, its limited solubility in water can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide, including further optimization of its synthesis and characterization, as well as exploring its potential therapeutic applications in various neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to identify potential side effects or limitations of its use in humans.

Synthesis Methods

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide involves several steps, including the reaction of benzofuran-2-carboxylic acid with 2-fluorobenzenesulfonyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-methyl-1-propanol to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and epilepsy. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to reduce seizure activity in animal models of epilepsy.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-12(10-14-11-13-6-2-4-8-16(13)22-14)19-23(20,21)17-9-5-3-7-15(17)18/h2-9,11-12,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOQKNWBNSFMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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